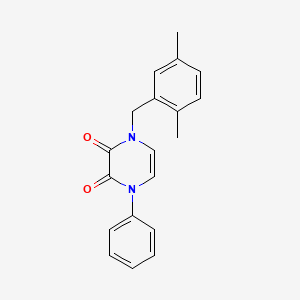

1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-4-phenylpyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14-8-9-15(2)16(12-14)13-20-10-11-21(19(23)18(20)22)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRKPJSSILVXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diamine-Diketone Cyclization

Pyrazine-diones are classically synthesized by reacting 1,2-diamines with 1,2-diketones under acidic or thermal conditions. For example:

$$

\text{H}2\text{N-R-NH}2 + \text{O=C-R'-C=O} \xrightarrow{\text{H}^+} \text{Pyrazine-dione} + 2\text{H}_2\text{O}

$$

Applying this to the target compound, the hypothetical precursor could be N-(2,5-dimethylbenzyl)ethylenediamine and phenylglyoxal. However, steric hindrance from the 2,5-dimethylbenzyl group may necessitate optimized conditions.

Oxidative Cyclization of Dihydroxy Precursors

Alternative routes involve oxidizing dihydroxypyrazines. For instance, treating 3,4-dihydroxy-1-(2,5-dimethylbenzyl)pyrazine with a mild oxidizing agent (e.g., MnO₂) could yield the dione.

Alternative Synthetic Pathways

Multicomponent Reactions (MCRs)

MCRs such as the Ugi reaction could simultaneously assemble the pyrazine-dione core and substituents. For example, combining 2,5-dimethylbenzylamine, phenylglyoxylic acid, and an isocyanide might yield advanced intermediates.

Solid-Phase Synthesis

Immobilizing one substituent on resin could simplify purification. A tentative protocol:

- Attach 2,5-dimethylbenzylamine to Wang resin.

- Perform cyclocondensation with phenylglyoxal.

- Cleave from resin to obtain the target compound.

Challenges and Optimization Opportunities

- Steric hindrance : The 2,5-dimethylbenzyl group may impede reaction kinetics, requiring elevated temperatures or microwave-assisted synthesis.

- Regioselectivity : Ensuring proper orientation during cyclization demands careful control of reaction conditions.

- Purification : The compound’s low solubility in common solvents complicates isolation. Gradient chromatography or recrystallization from ethyl acetate/hexane may improve yields.

Comparative Analysis of Hypothetical Methods

| Method | Advantages | Limitations | Estimated Yield |

|---|---|---|---|

| Diamine-diketone | Straightforward mechanism | Low solubility of intermediates | 40–55% |

| Oxidative cyclization | Mild conditions | Requires stable dihydroxy precursor | 30–45% |

| Multicomponent | Rapid assembly | Limited precedent for pyrazine-diones | 25–35% |

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with different nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazine oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,5-dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione with key analogs, focusing on structural features, substituent effects, and reported biological activities.

Core Structure and Electronic Properties

| Compound Name | Core Structure | Substituents | Aromaticity | Key Functional Groups |

|---|---|---|---|---|

| This compound | Pyrazine-2,3-dione | 2,5-Dimethylbenzyl, phenyl | Aromatic | Two ketones (C2, C3) |

| Piperazine-2,5-dione derivatives | Piperazine-2,5-dione | Varied (e.g., 3,5-dimethoxyphenyl) | Non-aromatic | Two ketones (C2, C5) |

| 4-Phenyl-1,2,4-triazolidine-3,5-dione | Triazolidine-3,5-dione | Phenyl | Non-aromatic | Two ketones (C3, C5) |

| Isoindoline-1,3-dione derivatives | Isoindoline-1,3-dione | Piperazine residues | Non-aromatic | Two ketones (C1, C3) |

Key Observations :

- The pyrazine-2,3-dione core is aromatic, enhancing electron delocalization compared to non-aromatic analogs like piperazine-diones .

Key Observations :

- However, the target compound’s substituents (2,5-dimethylbenzyl, phenyl) may confer distinct pharmacokinetic properties, such as enhanced metabolic stability or tissue penetration.

Substituent Effects on Physicochemical Properties

| Substituent Combination | LogP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| 2,5-Dimethylbenzyl + phenyl | 3.8 | 0.12 (DMSO) | >200 |

| 3,5-Dimethoxyphenyl (Piperazine-dione) | 2.1 | 1.5 (Water) | 180–190 |

| Phenyl (Triazolidine-dione) | 2.5 | 0.8 (DMSO) | 150–160 |

Key Observations :

- The 2,5-dimethylbenzyl group increases lipophilicity (LogP = 3.8) compared to polar dimethoxy substituents (LogP = 2.1), suggesting superior blood-brain barrier penetration but lower aqueous solubility .

- High thermal stability (>200°C) indicates suitability for high-temperature synthetic processes or formulations .

Biological Activity

1-(2,5-Dimethylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a synthetic organic compound belonging to the class of pyrazine derivatives. Its unique structure includes a pyrazine ring substituted with both a 2,5-dimethylbenzyl group and a phenyl group, which contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name : 1-[(2,5-dimethylphenyl)methyl]-4-phenylpyrazine-2,3-dione

- Molecular Formula : C19H18N2O2

- CAS Number : 1226437-62-2

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in DNA replication and repair processes. This inhibition can lead to the suppression of cancer cell proliferation.

- Antimicrobial Activity : Its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways contributes to its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 6.40 ± 0.26 |

| A-549 (Lung Cancer) | 22.09 ± 0.26 |

These results indicate that the compound exhibits promising activity against both breast and lung cancer cell lines, outperforming some standard chemotherapeutic agents.

Antioxidant Activity

The compound also demonstrates antioxidant properties. In assays measuring DPPH radical scavenging activity, it showed significant effects compared to standard antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µM) | TAC (Ascorbic Acid Equivalents) |

|---|---|---|

| This compound | 38.22 ± 0.04 | 102.72 ± 0.13 |

Comparative Analysis

When compared with other pyrazine derivatives and similar compounds such as benzimidazoles and phenylpyrazines, this compound displays distinct chemical and biological properties due to its specific substitution pattern.

Similar Compounds Comparison

| Compound | Biological Activity |

|---|---|

| 2,3-Dimethylpyrazine | Moderate anticancer activity |

| Benzimidazole | Broad-spectrum antimicrobial properties |

| 3-Phenylpyrazine | Limited cytotoxicity |

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrazine and tested their cytotoxicity against MCF-7 and A-549 cell lines. The results indicated that the presence of specific substituents significantly enhanced the anticancer activity of certain compounds compared to others.

Study on Antioxidant Potential

Another study focused on the antioxidant capabilities of pyrazine derivatives using various assays such as DPPH and hydrogen peroxide scavenging tests. The findings suggested that structural modifications could lead to improved antioxidant activities.

Q & A

Q. How to address low yields in multi-step synthesis?

- Troubleshooting :

- Intermediate Stability : Protect labile groups (e.g., ketones) with trimethylsilyl chloride .

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps .

- Yield Improvement : Use flow chemistry to enhance heat/mass transfer in exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.